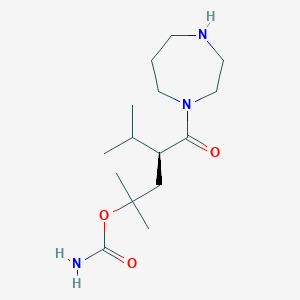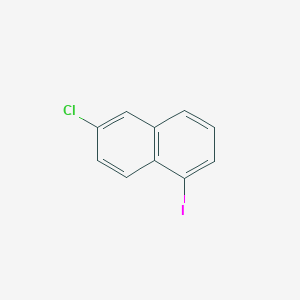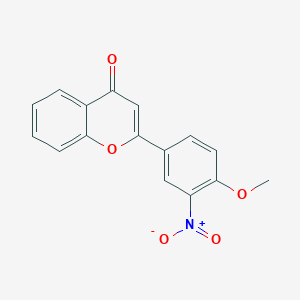![molecular formula C21H20O B11836685 2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11836685.png)
2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that features a biphenyl core with a cyclohexylethynyl substituent and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-carbaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Cyclohexylethynyl Group: The cyclohexylethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne (cyclohexylethyne) is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-carbaldehyde can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-carboxylic acid
Reduction: 2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-methanol
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced
Applications De Recherche Scientifique
2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-carbaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophiles, such as amines and thiols, which may be relevant in biological systems.
Biphenyl Core: Provides a rigid, planar structure that can engage in π-π interactions with aromatic systems.
Cyclohexylethynyl Group: Adds hydrophobic character and can influence the compound’s overall solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-carbaldehyde can be compared with other biphenyl derivatives:
Cyclohexylbenzene: Lacks the aldehyde group and has different chemical reactivity and applications.
4-Aminobiphenyl: Contains an amino group instead of an aldehyde, leading to different biological and chemical properties.
Phenylcyclohexane: Similar in having a cyclohexyl group but lacks the biphenyl core and aldehyde group.
These comparisons highlight the unique combination of functional groups in 2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-carbaldehyde, which contribute to its distinct properties and applications.
Propriétés
Formule moléculaire |
C21H20O |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
2-[2-(2-cyclohexylethynyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C21H20O/c22-16-19-11-5-7-13-21(19)20-12-6-4-10-18(20)15-14-17-8-2-1-3-9-17/h4-7,10-13,16-17H,1-3,8-9H2 |
Clé InChI |
IVJGUIQPQUYVLB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C#CC2=CC=CC=C2C3=CC=CC=C3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl1'-methyl-4-oxospiro[chroman-2,4'-piperidine]-6-carboxylate](/img/structure/B11836622.png)



![2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole](/img/structure/B11836640.png)




![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11836663.png)

![7-Azabicyclo[4.1.0]hept-3-ene](/img/structure/B11836682.png)

